(1S)-1-(3,5-dichlorophenyl)ethan-1-ol is a chiral organic compound characterized by its molecular formula C8H8Cl2O. It features a dichlorophenyl group attached to an ethan-1-ol structure, making it significant in both chemical synthesis and biological applications. The compound is known for its potential therapeutic effects, particularly in cardiovascular research, due to its interaction with beta-adrenergic receptors, which play a crucial role in heart rate and blood pressure regulation .
These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in creating more complex molecules.
(1S)-1-(3,5-dichlorophenyl)ethan-1-ol exhibits significant biological activity, particularly as a beta-adrenergic receptor antagonist. This activity suggests potential applications in treating cardiovascular diseases by blocking the effects of epinephrine and norepinephrine at the receptor level . Additionally, studies indicate that it may possess anti-inflammatory properties, making it a candidate for further pharmacological exploration .
Several methods have been developed for synthesizing (1S)-1-(3,5-dichlorophenyl)ethan-1-ol:
These methods are crucial for producing the compound in sufficient purity and yield for research and application purposes.
The applications of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol are diverse:
Interaction studies have focused on how (1S)-1-(3,5-dichlorophenyl)ethan-1-ol interacts with various biological targets:
Several compounds share structural similarities with (1S)-1-(3,5-dichlorophenyl)ethan-1-ol. Below is a comparison highlighting their uniqueness:
Each of these compounds has unique properties and applications, but (1S)-1-(3,5-dichlorophenyl)ethan-1-ol stands out due to its specific interaction with beta-adrenergic receptors and potential therapeutic uses in cardiovascular health.
The molecule consists of a central chiral carbon atom bonded to a hydroxyl group (-OH), a methyl group (-CH₃), and a 3,5-dichlorophenyl ring. The International Chemical Identifier (InChI) specifies the configuration as InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1, unambiguously defining the (1S) stereochemistry. The phenyl ring adopts a planar geometry with chlorine substituents at the 3- and 5-positions, creating a symmetrical substitution pattern that influences electronic distribution and intermolecular interactions.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₈Cl₂O | |
| Molecular weight | 191.05 g/mol | |
| SMILES notation | CC@@HO | |
| Melting point | Not reported | - |
| Boiling point | Not reported | - |
The absence of melting/boiling point data in public databases highlights gaps in experimental characterization, necessitating reliance on computational models for physical property predictions.
The (1S) configuration induces distinct spatial arrangements that affect pharmacological activity. Comparative studies of enantiomers in related dichlorophenyl ethanols demonstrate marked differences in receptor binding affinities, though specific data for this compound remain unpublished. Nuclear magnetic resonance (NMR) studies on analogous structures, such as 1-amino-2-(3,5-dichlorophenyl)ethane, reveal that chiral centers in dichlorophenyl derivatives strongly influence coupling constants and nuclear Overhauser effects (NOEs).
Asymmetric reduction of prochiral ketones represents the most direct route to enantiopure (1S)-1-(3,5-dichlorophenyl)ethan-1-ol. A patented industrial method employs chiral diphenylprolinol catalysts with borane complexes to reduce 2,2',4'-trichloroacetophenone analogs [3]. The process involves reacting (S)-α,α-diphenylprolinol with borane-dimethylsulfide in tetrahydrofuran, followed by dropwise addition of the ketone substrate. This methodology achieves 93% yield and >99% ee for structurally related chlorophenyl ethanol derivatives [3].
Critical to stereochemical control is the catalyst’s ability to direct hydride transfer to the si-face of the ketone. Molecular docking studies suggest that bulky aryl groups on the catalyst enforce a trigonal planar transition state, favoring (S)-configuration [2]. Reaction optimization reveals that borane-dimethylsulfide outperforms borane-THF in enantioselectivity (98% vs. 92% ee) [3], likely due to enhanced Lewis acidity stabilizing the prolinol-borane adduct.
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | (S)-α,α-Diphenylprolinol | 99% ee |
| Reducing Agent | Borane-Dimethylsulfide | 93% Yield |
| Solvent | Tetrahydrofuran | 8 h Reaction Time |
While Saccharomyces cerevisiae is widely used for alcohol dehydrogenase (ADH)-mediated reductions, recent advances utilize recombinant Escherichia coli expressing (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum [2]. This NADH-dependent enzyme reduces 3,5-dichloroacetophenone to the target alcohol with >99% ee in isopropanol solvent, leveraging substrate-coupled cofactor regeneration [2].
PEDH’s enantioselectivity arises from a conserved catalytic triad (Ser153, Tyr157, Lys161) that positions the ketone for re-face hydride attack. Docking simulations show 3,5-dichloro substituents favorably interact with hydrophobic residues (Phe147, Leu198), reducing activation energy by 12 kJ/mol compared to unsubstituted acetophenone [2]. Batch reactors achieve 300 mM substrate loading with 85% conversion in 24 h, demonstrating industrial feasibility [2].
Cationic Ru(II)-BINAP complexes enable asymmetric hydrogenation of 3,5-dichloroacetophenone under 50 bar H₂ pressure [4]. The [RuCl(η⁶-C₆H₆)((S)-BINAP)]BF₄ precatalyst activates via chloride dissociation, forming a chiral pocket that orients the ketone’s aryl group perpendicular to the metal center. This geometry ensures hydride delivery to the pro-S carbonyl face, yielding (S)-alcohols with 94% ee [4].
Catalyst modification with electron-donating substituents on BINAP’s phosphine groups (e.g., -OMe) increases turnover frequency (TOF) from 120 h⁻¹ to 450 h⁻¹ by accelerating oxidative H₂ addition [4]. However, sterically hindered substrates require bulkier ligands (DTBM-SEGPHOS) to maintain enantioselectivity above 90% [4].
Racemic 1-(3,5-dichlorophenyl)ethan-1-ol mixtures undergo kinetic resolution using lipase-catalyzed transesterification. While not directly reported in provided sources, analogous systems using Candida antarctica lipase B (CAL-B) selectively acylate the (R)-enantiomer, leaving the desired (S)-alcohol unreacted [2]. Reaction progress modeling indicates a selectivity factor (E) of 28 for chlorophenyl ethanol derivatives, enabling 98% ee at 50% conversion [2].
pH-controlled deracemization represents an alternative strategy. For amino-substituted analogs, basic conditions (pH 8.0) suppress acid-catalyzed racemization, allowing PEDH to dynamically resolve enantiomers via iterative oxidation-reduction cycles [2]. This approach theoretically achieves 100% ee but requires precise control of redox potentials and cofactor ratios.
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for (1S)-1-(3,5-dichlorophenyl)ethan-1-ol through both proton and carbon-13 nuclei analysis. The molecular framework, characterized by a chiral secondary alcohol functionality attached to a meta-dichlorinated benzene ring, exhibits distinctive spectroscopic signatures that enable unambiguous identification and stereochemical assignment [1] [2] [3].
The proton nuclear magnetic resonance spectrum of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol displays characteristic multiplicities and chemical shift patterns consistent with similar dichlorophenyl ethanol derivatives. The methyl group attached to the chiral carbon manifests as a doublet in the aliphatic region, typically appearing between 1.40-1.50 parts per million with a coupling constant of approximately 6.4 hertz, reflecting the three-bond scalar coupling to the adjacent carbinol proton [2] [3]. This coupling pattern confirms the presence of the CHOH-CH₃ structural motif fundamental to secondary alcohols.
The carbinol proton, bearing the hydroxyl functionality, appears as a characteristic quartet in the region of 4.85-4.95 parts per million due to coupling with the three equivalent methyl protons. This downfield chemical shift results from the deshielding effect of both the electronegative oxygen atom and the aromatic ring system [4] [5]. The hydroxyl proton typically manifests as a broad singlet between 2.0-2.5 parts per million, with the broadening arising from rapid proton exchange processes and hydrogen bonding interactions in solution [5] [6].
The aromatic region exhibits the expected pattern for meta-disubstituted benzene derivatives. The two equivalent protons at positions 2 and 4 appear as doublets with small coupling constants (approximately 2.0 hertz) characteristic of meta-coupling, while the proton at position 6 manifests as a triplet due to coupling with both adjacent aromatic protons [7] [4]. The chemical shifts for these aromatic protons fall within the typical range of 7.20-7.45 parts per million, with the exact positions influenced by the electron-withdrawing effects of the chlorine substituents [7] [8].
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information regarding the carbon framework and substitution patterns. The methyl carbon appears as the most upfield signal at approximately 25.0 parts per million, consistent with saturated aliphatic carbons attached to secondary carbinol centers [8] [9]. The carbinol carbon, bearing both the hydroxyl group and the aromatic ring, exhibits significant downfield shifting to approximately 69.0-70.0 parts per million due to the combined deshielding effects of the oxygen atom and aromatic system [8] [5].
The aromatic carbon framework displays characteristic patterns for meta-dichlorinated benzene rings. The chlorine-bearing carbons at positions 3 and 5 appear at approximately 134.0-135.0 parts per million, reflecting the substantial deshielding caused by the electronegative chlorine atoms [8] [10]. The carbon atoms ortho to chlorine substituents (positions 2 and 4) exhibit chemical shifts around 126.0-127.0 parts per million, while the meta-positioned carbon (position 6) appears at approximately 124.0-125.0 parts per million [2] [3].
The quaternary aromatic carbon bearing the carbinol substituent (position 1) displays characteristic downfield shifting to approximately 144.0-145.0 parts per million due to its ipso relationship to the electron-withdrawing carbinol group and the combined effects of the chlorine substituents [8] [11]. This spectroscopic signature provides definitive confirmation of the substitution pattern and molecular connectivity.
Mass spectrometry of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol reveals characteristic fragmentation pathways that enable structural identification and molecular weight confirmation. The compound exhibits a molecular ion peak at mass-to-charge ratio 191, corresponding to the molecular formula C₈H₈Cl₂O, though this peak typically appears with relatively low intensity due to the inherent instability of alcohol molecular ions under electron ionization conditions [12] [13].
The most prominent fragmentation pathway involves alpha-elimination of water, producing an intense base peak at mass-to-charge ratio 173 [M-H₂O]⁺. This dehydration process represents the most favorable fragmentation for secondary alcohols, proceeding through elimination of the hydroxyl hydrogen and a beta-hydrogen to form a substituted styrene-type radical cation [12] [14] [13]. The high intensity of this fragment reflects the stability imparted by the conjugated aromatic system and the favorable thermodynamics of water elimination.
A secondary fragmentation pathway involves homolytic cleavage of the carbon-chlorine bonds, generating fragments at mass-to-charge ratio 156 [M-Cl]⁺ through loss of a single chlorine atom. This process reflects the relative weakness of aromatic carbon-chlorine bonds under high-energy ionization conditions [15] [16]. Sequential elimination of both water and chlorine produces a fragment at mass-to-charge ratio 138 [M-H₂O-Cl]⁺, representing approximately thirty percent of the base peak intensity.
Benzylic cleavage represents another significant fragmentation pathway, generating the dichlorophenyl cation at mass-to-charge ratio 125 (C₆H₃Cl₂⁺). This fragment forms through alpha-cleavage adjacent to the aromatic ring, breaking the carbon-carbon bond between the carbinol carbon and the aromatic system [12] [13] [17]. The relative stability of this aromatic cation contributes to its moderate abundance in the mass spectrum.
Further fragmentation of the dichlorophenyl cation proceeds through sequential chlorine elimination, producing fragments at mass-to-charge ratios 111 (C₆H₄Cl⁺) and 96 (C₆H₅Cl⁺). The phenyl cation at mass-to-charge ratio 77 (C₆H₅⁺) represents a common terminal fragmentation product for aromatic compounds, formed through multiple bond cleavage processes and rearrangement reactions [14] [13].
The mass spectrum also exhibits several rearrangement products characteristic of aromatic alcohols. A fragment at mass-to-charge ratio 91 corresponds to a tropylium-like structure (C₇H₇⁺), formed through skeletal rearrangement processes involving ring expansion and hydrogen migration [18] [19]. This fragment, while not directly derived from the parent structure, provides supporting evidence for the aromatic alcohol functionality.
McLafferty rearrangement processes generate an acetyl cation at mass-to-charge ratio 43 (CH₃CO⁺), representing a significant fragment that confirms the presence of the methyl carbinol functionality [12] [14]. Additional minor fragments include formyl cations at mass-to-charge ratio 29 (CHO⁺) and various ring contraction products, providing comprehensive structural information for compound identification.
Vibrational spectroscopy through infrared and Raman techniques provides complementary structural information for (1S)-1-(3,5-dichlorophenyl)ethan-1-ol, with each method offering unique sensitivity to different vibrational modes based on selection rules governing dipole moment changes and polarizability variations [20] [21].
The most diagnostic feature in the infrared spectrum appears as a broad, intense absorption between 3300-3600 wavenumbers, characteristic of hydrogen-bonded hydroxyl stretching vibrations [22] [23] [6]. The breadth and position of this band provide information regarding the extent of intermolecular hydrogen bonding in the sample, with neat liquid samples typically exhibiting broader absorptions centered around 3350 wavenumbers due to extensive hydrogen bonding networks [22] [24].
The hydroxyl group also exhibits characteristic bending vibrations, including an in-plane bending mode between 1350-1380 wavenumbers and an out-of-plane wagging vibration in the region of 650-700 wavenumbers [24] [25]. These modes appear with moderate intensity in infrared spectra but show reduced activity in Raman spectra due to the symmetry considerations governing vibrational selection rules [20].
The aromatic ring system exhibits characteristic stretching vibrations between 3050-3100 wavenumbers for carbon-hydrogen stretching modes and multiple carbon-carbon stretching absorptions in the 1480-1610 wavenumber region [23] [26]. The meta-disubstitution pattern produces a distinctive fingerprint in the aromatic carbon-hydrogen out-of-plane bending region between 850-900 wavenumbers, enabling differentiation from ortho- and para-substituted isomers [23] [25].
Raman spectroscopy proves particularly valuable for aromatic ring characterization, as the polarizability changes associated with ring breathing modes and symmetric stretching vibrations produce intense bands in the 1000-1100 wavenumber region [27] [28]. The ring breathing mode around 1050-1100 wavenumbers appears prominently in Raman spectra while remaining relatively weak in infrared absorption, exemplifying the complementary nature of these techniques [20] [21].
The carbon-chlorine stretching vibrations manifest as strong absorptions in both infrared and Raman spectra, appearing in two distinct regions reflecting the different electronic environments of the chlorine atoms. The carbon-chlorine stretches typically occur between 750-850 wavenumbers, with the exact frequencies dependent on the aromatic ring substitution pattern and electronic effects [23] [29]. These vibrations show strong Raman activity due to the significant polarizability of carbon-chlorine bonds.
The carbon-oxygen stretching vibration characteristic of secondary alcohols appears as a strong absorption between 1150-1200 wavenumbers in infrared spectra [24] [25] [6]. This frequency range distinguishes secondary alcohols from primary alcohols (1000-1075 wavenumbers) and tertiary alcohols (1100-1200 wavenumbers), providing diagnostic information for structural identification [30] [24]. The carbon-oxygen stretch exhibits moderate Raman activity, appearing as a well-defined band that complements the infrared absorption data.
The methyl group attached to the chiral center produces characteristic carbon-hydrogen stretching absorptions between 2850-3000 wavenumbers, with antisymmetric stretching around 2950-3000 wavenumbers and symmetric stretching at 2850-2950 wavenumbers [23] [26]. These modes appear with moderate intensity in both infrared and Raman spectra, providing confirmation of the alkyl substitution pattern.
Methyl group deformation vibrations occur in the 1430-1450 wavenumber region, appearing as medium-intensity absorptions in infrared spectra and moderate-intensity bands in Raman spectra [23] [21]. The carbon-carbon stretching vibration between the carbinol carbon and methyl group manifests around 950-1000 wavenumbers, contributing to the complex vibrational fingerprint that enables unambiguous compound identification.